

# Spectroscopic comparison of methyl chlorosulfonate and its derivatives.

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## Compound of Interest

Compound Name: Methyl chlorosulfonate

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A comprehensive spectroscopic comparison of **methyl chlorosulfonate** and its derivatives is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of the performance of these compounds through infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **methyl chlorosulfonate** and its ethyl, isopropyl, and benzyl derivatives.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
Methyl Chlorosulfonate	~1380, ~1180	S=O stretch (asymmetric and symmetric)
~780	S-O stretch	
~600	S-Cl stretch	
Ethyl Chlorosulfonate	~1380, ~1180	S=O stretch (asymmetric and symmetric)
~2980	C-H stretch (alkyl)	
~780	S-O stretch	
~600	S-Cl stretch	S=O stretch (asymmetric and symmetric)
Isopropyl Chlorosulfonate	~1380, ~1180	
~2980	C-H stretch (alkyl)	
~780	S-O stretch	S=O stretch (asymmetric and symmetric)
~600	S-Cl stretch	
Benzyl Chlorosulfonate	~1380, ~1180	
~3030	C-H stretch (aromatic)	S=O stretch (asymmetric and symmetric)
~1600, ~1495	C=C stretch (aromatic ring)	
~780	S-O stretch	
~600	S-Cl stretch	

Table 2: <sup>1</sup>H NMR Spectroscopy Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Methyl Chlorosulfonate	~4.0	Singlet	3H	-OCH <sub>3</sub>
Ethyl Chlorosulfonate	~4.5	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.5	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>	
Isopropyl Chlorosulfonate	~5.0	Septet	1H	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~1.6	Doublet	6H	-OCH(CH <sub>3</sub> ) <sub>2</sub>	
Benzyl Chlorosulfonate	~7.4	Multiplet	5H	-C <sub>6</sub> H <sub>5</sub>
~5.4	Singlet	2H	-OCH <sub>2</sub> Ph	

Table 3: <sup>13</sup>C NMR Spectroscopy Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
Methyl Chlorosulfonate	~60	-OCH <sub>3</sub>
Ethyl Chlorosulfonate	~70	-OCH <sub>2</sub> CH <sub>3</sub>
~15	-OCH <sub>2</sub> CH <sub>3</sub>	
Isopropyl Chlorosulfonate	~80	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~22	-OCH(CH <sub>3</sub> ) <sub>2</sub>	
Benzyl Chlorosulfonate	~135, ~129, ~128	Aromatic Carbons
~75	-OCH <sub>2</sub> Ph	

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions (m/z)	Probable Fragment Structure
Methyl Chlorosulfonate	130/132	95	[CH <sub>3</sub> OSO <sub>2</sub> ] <sup>+</sup>
63	[SO <sub>2</sub> Cl] <sup>+</sup>		
15	[CH <sub>3</sub> ] <sup>+</sup>		
Ethyl Chlorosulfonate	144/146	109	[C <sub>2</sub> H <sub>5</sub> OSO <sub>2</sub> ] <sup>+</sup>
63	[SO <sub>2</sub> Cl] <sup>+</sup>		
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>		
Isopropyl Chlorosulfonate	158/160	123	[(CH <sub>3</sub> ) <sub>2</sub> CHOSO <sub>2</sub> ] <sup>+</sup>
63	[SO <sub>2</sub> Cl] <sup>+</sup>		
43	[(CH <sub>3</sub> ) <sub>2</sub> CH] <sup>+</sup>		
Benzyl Chlorosulfonate	206/208	91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
63	[SO <sub>2</sub> Cl] <sup>+</sup>		

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy

A thin film of the liquid sample (**methyl chlorosulfonate** or its derivative) is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean salt plates is taken prior to sample analysis to subtract any atmospheric and instrumental interferences.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

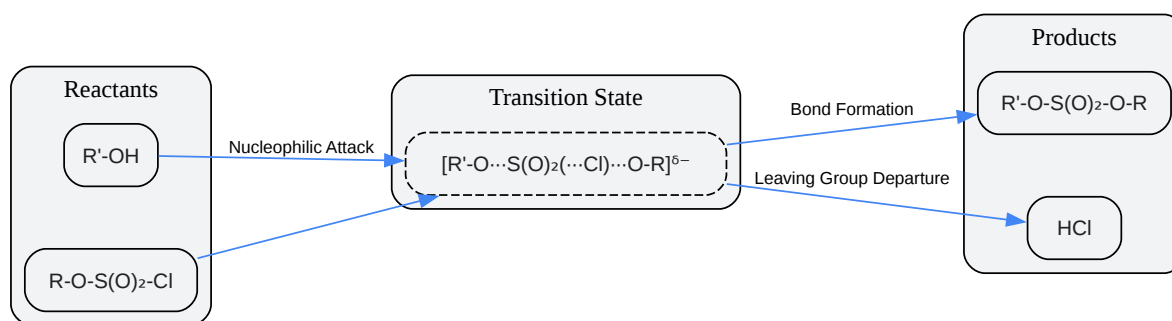
Samples are prepared by dissolving approximately 5-25 mg of the compound in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[1]</sup> Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.<sup>[2]</sup> For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

## Reaction Mechanism Visualization

**Methyl chlorosulfonate** and its derivatives are effective reagents in nucleophilic substitution reactions. A common application is the reaction with an alcohol to form a sulfonate ester. The mechanism for this reaction is depicted below.



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Caption:  $\text{S}_\text{N}2$  mechanism for the reaction of an alcohol with an alkyl chlorosulfonate.

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## References

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